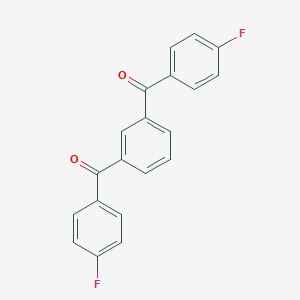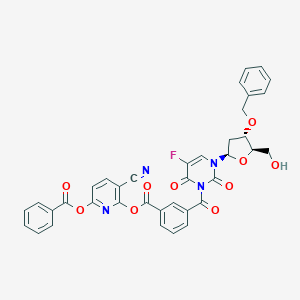
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine, also known as Bz-2'-F-ara-3'-CNPPU, is a novel nucleoside analog that has gained significant attention in recent years due to its potential applications in cancer therapy. This compound is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. Bz-2'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU, making it a promising candidate for cancer treatment.
Mecanismo De Acción
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU exerts its antitumor activity by inhibiting thymidylate synthase (TS), which is an enzyme that is essential for DNA synthesis. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is converted to 5-FU in the body, which then inhibits TS and leads to the depletion of intracellular thymidine triphosphate (dTTP) pools. This results in the incorporation of uracil into DNA, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU. This compound has a longer half-life and higher plasma concentration, which allows for a more sustained and effective antitumor response. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits lower toxicity compared to 5-FU, which reduces the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has several advantages for laboratory experiments. This compound exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and drug development. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits improved pharmacological properties compared to 5-FU, which allows for a more sustained and effective antitumor response. However, the synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for the development of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. One area of research is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetic properties of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU and to identify potential biomarkers for predicting response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU in cancer patients.
Métodos De Síntesis
The synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU involves several steps, starting from the commercially available 2'-deoxyuridine. The first step involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine using a benzyl group. The next step involves the synthesis of 3-(6-benzyloxy-3-cyano-2-pyridyloxycarbonyl)benzoic acid, which is then coupled with the protected 2'-deoxyuridine using a coupling agent. The resulting intermediate is then deprotected to yield 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU.
Aplicaciones Científicas De Investigación
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
Propiedades
Número CAS |
103767-48-2 |
|---|---|
Nombre del producto |
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine |
Fórmula molecular |
C37H27FN4O10 |
Peso molecular |
706.6 g/mol |
Nombre IUPAC |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[5-fluoro-3-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-2,6-dioxopyrimidine-1-carbonyl]benzoate |
InChI |
InChI=1S/C37H27FN4O10/c38-27-19-41(31-17-28(29(20-43)50-31)49-21-22-8-3-1-4-9-22)37(48)42(34(27)45)33(44)24-12-7-13-25(16-24)36(47)52-32-26(18-39)14-15-30(40-32)51-35(46)23-10-5-2-6-11-23/h1-16,19,28-29,31,43H,17,20-21H2/t28-,29+,31+/m0/s1 |
Clave InChI |
PAHPJMYGNYNQPV-ILJQZKEFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Otros números CAS |
103767-48-2 |
Sinónimos |
3-(3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine BOF A1 BOF-A1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



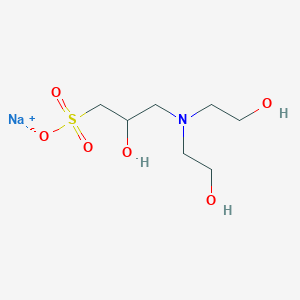
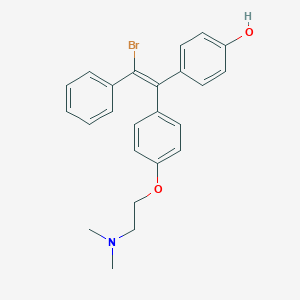
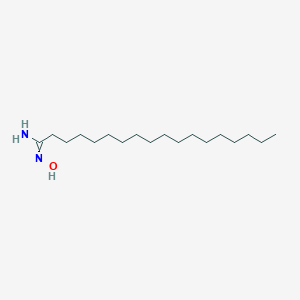
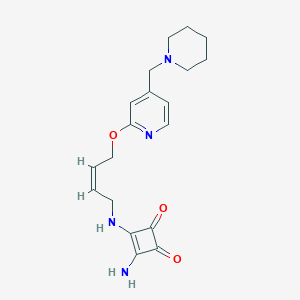
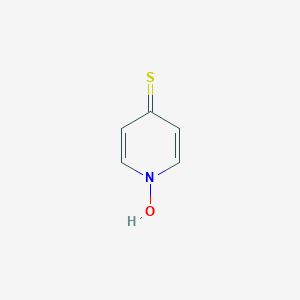
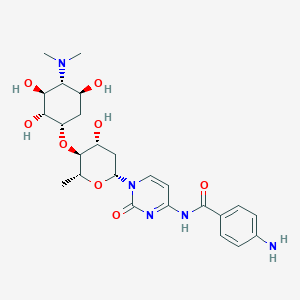
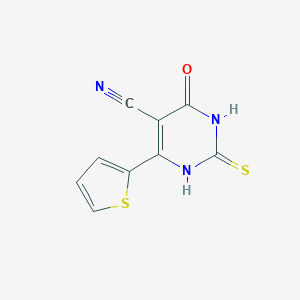
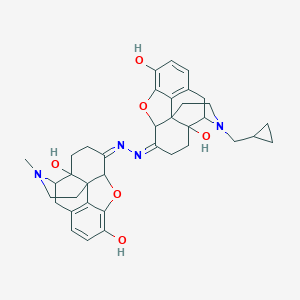
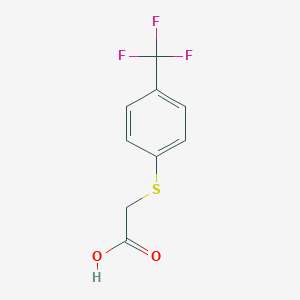
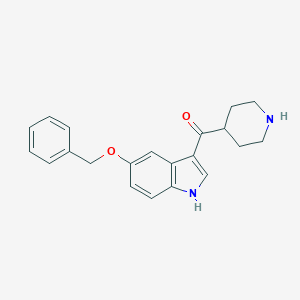
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
